molecular formula C12H14F2 B12559231 (1,1-Difluoro-3-methylpent-1-en-2-yl)benzene CAS No. 143264-65-7

(1,1-Difluoro-3-methylpent-1-en-2-yl)benzene

Cat. No.: B12559231
CAS No.: 143264-65-7
M. Wt: 196.24 g/mol
InChI Key: QPPFIDDXKYBTGA-UHFFFAOYSA-N
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Description

(1,1-Difluoro-3-methylpent-1-en-2-yl)benzene: is a chemical compound with the molecular formula C12H14F2 It is characterized by the presence of a benzene ring substituted with a difluoromethyl group and a methylpentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Difluoro-3-methylpent-1-en-2-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzene derivative with a difluoromethylating agent in the presence of a catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1,1-Difluoro-3-methylpent-1-en-2-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1,1-Difluoro-3-methylpent-1-en-2-yl)benzene is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The presence of the difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (1,1-Difluoro-3-methylpent-1-en-2-yl)benzene is not fully understood. it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. This property makes the compound a useful tool in organic synthesis and biological imaging .

Comparison with Similar Compounds

Uniqueness: (1,1-Difluoro-3-methylpent-1-en-2-yl)benzene is unique due to its specific substitution pattern and the presence of both difluoromethyl and methylpentene groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

143264-65-7

Molecular Formula

C12H14F2

Molecular Weight

196.24 g/mol

IUPAC Name

(1,1-difluoro-3-methylpent-1-en-2-yl)benzene

InChI

InChI=1S/C12H14F2/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

QPPFIDDXKYBTGA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=C(F)F)C1=CC=CC=C1

Origin of Product

United States

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